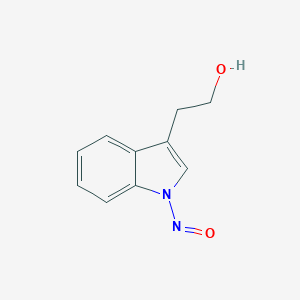
1-Nitrosotryptophol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nitrosotryptophol (1-NTP) is a naturally occurring compound that belongs to the family of tryptophan derivatives. It is a nitrosated product of tryptophol, which is produced by the fermentation of tryptophan by yeast. 1-NTP has been found to possess various biological activities, including antioxidant, anti-inflammatory, and anti-tumor properties.
Wirkmechanismus
The mechanism of action of 1-Nitrosotryptophol is not fully understood. However, it has been suggested that its antioxidant activity is due to its ability to scavenge free radicals and reactive oxygen species. Additionally, 1-Nitrosotryptophol has been found to inhibit the activity of enzymes that are involved in the production of reactive oxygen species, such as xanthine oxidase and NADPH oxidase. Its anti-inflammatory activity is thought to be due to its ability to inhibit the production of pro-inflammatory cytokines and chemokines.
Biochemische Und Physiologische Effekte
1-Nitrosotryptophol has been found to possess various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, 1-Nitrosotryptophol has been found to reduce the levels of inflammatory cytokines in animal models of inflammation. It has also been shown to reduce oxidative stress in animal models of oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Nitrosotryptophol in lab experiments is its ability to scavenge free radicals and reactive oxygen species. This makes it a useful tool for studying the effects of oxidative stress on cells and tissues. Additionally, its anti-inflammatory activity makes it a useful tool for studying the effects of inflammation on cells and tissues. However, one limitation of using 1-Nitrosotryptophol in lab experiments is its limited solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for the study of 1-Nitrosotryptophol. One area of research is the development of novel synthetic methods for the production of 1-Nitrosotryptophol. Additionally, the potential therapeutic applications of 1-Nitrosotryptophol should be further explored, particularly in the treatment of oxidative stress-related diseases and inflammatory diseases. Furthermore, the mechanism of action of 1-Nitrosotryptophol should be further elucidated to better understand its biological effects. Finally, the development of new formulations of 1-Nitrosotryptophol with improved solubility and bioavailability could lead to its use as a therapeutic agent.
Synthesemethoden
1-Nitrosotryptophol can be synthesized by the reaction of tryptophol with nitrous acid. The reaction occurs under acidic conditions and involves the nitrosation of the primary amine group of tryptophol. The resulting product is 1-Nitrosotryptophol, which can be purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
1-Nitrosotryptophol has been extensively studied for its potential therapeutic applications. It has been shown to possess antioxidant properties, which make it a promising candidate for the treatment of oxidative stress-related diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. Additionally, 1-Nitrosotryptophol has been found to exhibit anti-inflammatory activity, which suggests its potential use in the treatment of inflammatory diseases such as arthritis and asthma.
Eigenschaften
CAS-Nummer |
120314-14-9 |
|---|---|
Produktname |
1-Nitrosotryptophol |
Molekularformel |
C10H10N2O2 |
Molekulargewicht |
190.2 g/mol |
IUPAC-Name |
2-(1-nitrosoindol-3-yl)ethanol |
InChI |
InChI=1S/C10H10N2O2/c13-6-5-8-7-12(11-14)10-4-2-1-3-9(8)10/h1-4,7,13H,5-6H2 |
InChI-Schlüssel |
LPKIJQXIHVWSIQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2N=O)CCO |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2N=O)CCO |
Andere CAS-Nummern |
120314-14-9 |
Synonyme |
1-nitrosotryptophol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



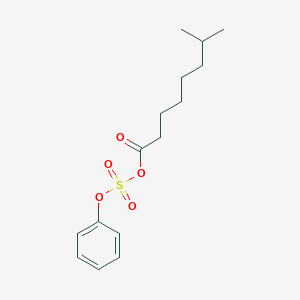
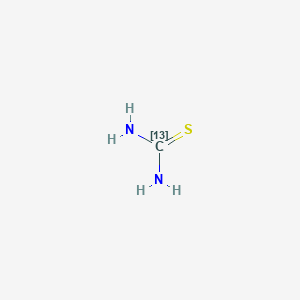
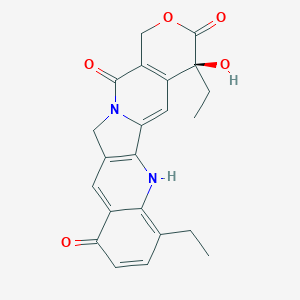
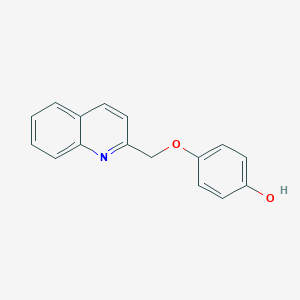
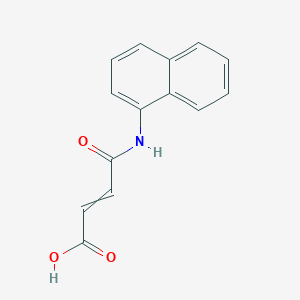
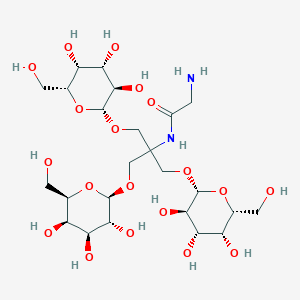
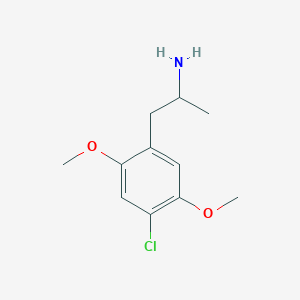
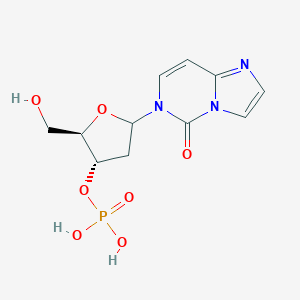
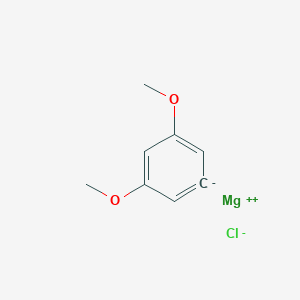
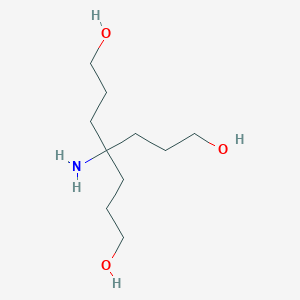
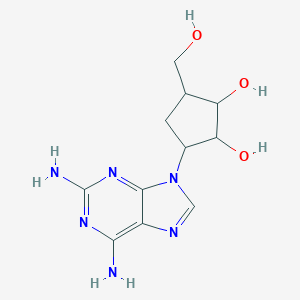
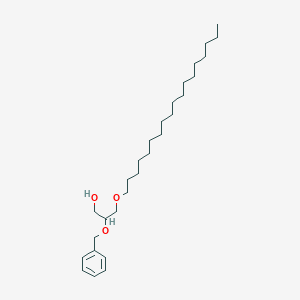
![1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B54376.png)
![2,3,5,6-Tetrabromothieno[3,2-b]thiophene](/img/structure/B54379.png)